8-(2-Fluorophenyl)-6-azaspiro[3.4]octane
Description
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a six-membered azaspiro core fused with a cyclopropane ring and substituted at position 8 with a 2-fluorophenyl group.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
8-(2-fluorophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16FN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2 |
InChI Key |
IYKBQPFYENVEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered azetidine ring . These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for further research and development.
Chemical Reactions Analysis
Types of Reactions
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the fluorophenyl ring.
Scientific Research Applications
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Findings:
- Halogen Position Sensitivity : Chlorine at the para position (8-(4-chlorophenyl)-6-azaspiro[3.4]octane) confers moderate activity against Gram-positive bacteria, while fluorine at the ortho position (8-(2-fluorophenyl)) may improve pharmacokinetics but requires further validation .
- Triazole and Nitrofuran Derivatives : Compounds with triazole (e.g., 1a) or nitrofuran moieties (e.g., 17) exhibit enhanced potency, particularly against Acinetobacter baumannii and Mycobacterium tuberculosis .
- Spectrum Limitations: Most analogs lack activity against Pseudomonas aeruginosa, a common challenge in Gram-negative infections, highlighting the need for scaffold optimization .
Biological Activity
8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is a compound of interest due to its potential biological activities, particularly in pharmacology. This spirocyclic structure is characterized by its unique arrangement of atoms, which may confer specific interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is , with a molecular weight of approximately 219.26 g/mol. The compound features a spirocyclic structure, which is known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane |
| CAS Number | [Insert CAS number] |
The biological activity of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that compounds with similar structures often modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve the inhibition of reuptake transporters for serotonin and norepinephrine.
- Antipsychotic Potential : Similar compounds have shown promise in treating psychotic disorders by acting as antagonists at dopamine D2 receptors, which could be a pathway for 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane.
- Neuroprotective Effects : Some studies suggest that spiro compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Study 1: Antidepressant-like Effects
A study conducted on mice demonstrated that administration of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like activity. The study highlighted the compound's potential to modulate serotonin levels in the brain.
Study 2: Neuroprotective Properties
In vitro experiments showed that this compound could reduce cell death in neuronal cultures exposed to oxidative stressors, suggesting a protective mechanism against neurodegeneration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane, it is useful to compare it with other spirocyclic compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane | Antidepressant, neuroprotective | [Research Study] |
| Spiroxatrine | Antipsychotic | [Journal Article] |
| Tipepidine | Antitussive | [Pharmaceutical Review] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
